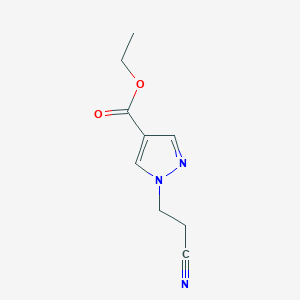

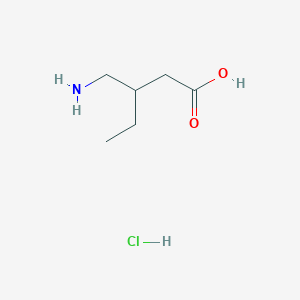

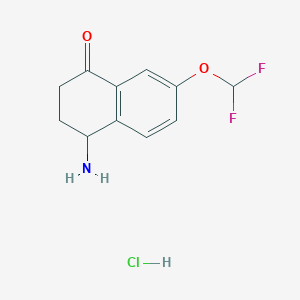

![molecular formula C9H9BrN2O B1378379 5-溴-6-甲氧基-1-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 1427503-67-0](/img/structure/B1378379.png)

5-溴-6-甲氧基-1-甲基-1H-吡咯并[2,3-b]吡啶

描述

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1427503-67-0. It has a molecular weight of 241.09 . It is a solid at room temperature and is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3 . This code provides a unique identifier for the molecule’s structure.Physical And Chemical Properties Analysis

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It has a molecular weight of 241.09 .科学研究应用

Cancer Therapeutics: FGFR Inhibition

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Compounds derived from this pyrrolopyridine scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, making them significant for cancer therapy research.

Organ Development and Angiogenesis

The FGF–FGFR axis, which can be modulated by pyrrolopyridine derivatives, plays a crucial role in organ development and angiogenesis . Research into these compounds could lead to breakthroughs in regenerative medicine and treatments for diseases that involve these physiological processes.

Cell Proliferation and Migration

Compounds based on the pyrrolopyridine structure have been shown to affect cell proliferation and migration . This is particularly relevant in the study of wound healing, tissue engineering, and the development of anti-metastatic agents.

Targeted Cancer Therapy

The specificity of pyrrolopyridine derivatives in targeting FGFR isoforms makes them attractive candidates for targeted cancer therapy . Their potential to selectively inhibit cancerous cells while sparing healthy ones is an area of intense research focus.

Chemical Synthesis and Drug Design

As a building block, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is valuable in the synthesis of complex organic compounds . Its reactivity and structural features make it suitable for creating a variety of pharmacologically active molecules.

Pharmacokinetics and Drug Optimization

The low molecular weight and structural adaptability of pyrrolopyridine derivatives facilitate their use in pharmacokinetic studies and drug optimization . These compounds can be modified to improve their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for successful drug development.

安全和危害

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .

未来方向

作用机制

Target of Action

The primary target of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .

Mode of Action

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are often upregulated in various types of tumors .

Pharmacokinetics

Its molecular weight is 24109 , which suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

In vitro studies have shown that 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

属性

IUPAC Name |

5-bromo-6-methoxy-1-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJBCFVYXAPGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(N=C21)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

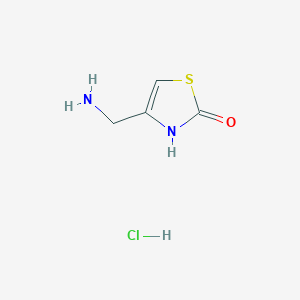

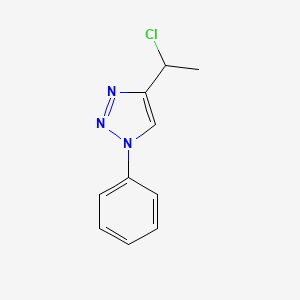

![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)

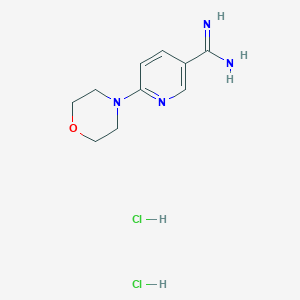

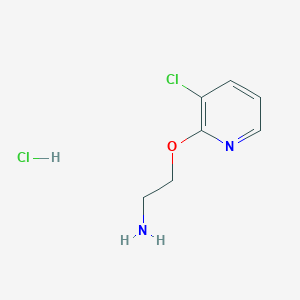

![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)

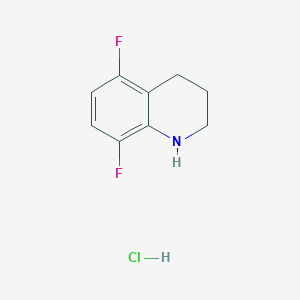

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)